(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone
Description
The compound “(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone” is a methanone derivative featuring a morpholine ring substituted at the 2-position with a phenyl group and a 2-(1H-pyrrol-1-yl)phenyl moiety. Its molecular formula is C₂₂H₂₁N₂O₂, with a molar mass of 357.42 g/mol. The phenyl and pyrrole groups contribute to its π-π stacking interactions and hydrogen-bonding capabilities, making it relevant in drug discovery and materials science.
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-10-4-5-11-19(18)22-12-6-7-13-22)23-14-15-25-20(16-23)17-8-2-1-3-9-17/h1-13,20H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLLSDZTCLVVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylmorpholine with 2-(1H-pyrrol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally distinct from related methanones due to the substitution pattern on the morpholine ring and the positioning of aromatic groups. Below is a comparative analysis with key analogs:
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone (Target Compound) | C₂₂H₂₁N₂O₂ | 357.42 | 2-phenylmorpholine, 2-(1H-pyrrol-1-yl)phenyl | Predicted high lipophilicity (logP ~3.5); potential CNS penetration |
| Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone | C₁₅H₁₆N₂O₂ | 256.30 | Morpholine, 4-(1H-pyrrol-1-yl)phenyl | Lower molar mass; higher solubility due to para-substitution on phenyl ring |
| 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone | C₁₉H₁₈N₄O₂ | 334.37 | Pyrazole core, morpholine, pyridinyl | Enhanced rigidity; potential kinase inhibition (pyridinyl as a metal-binding site) |
| (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone | C₃₁H₂₃N₃O | 453.54 | Quinoline, pyrazole, multiple phenyl groups | High molecular weight; extended π-system for DNA intercalation studies |
| (3-(1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone | C₂₂H₁₇FN₂O₃ | 376.38 | Fluorinated biphenyl, furyl, pyrazole | Predicted pKa = -2.06; moderate metabolic stability (due to fluorine substituent) |
Key Observations
Biological Relevance : Pyrazole-containing analogs (e.g., ) often exhibit anticancer activity via kinase inhibition or apoptosis induction. The target compound lacks a pyrazole core but retains aromatic moieties that may interact with similar targets.
Fluorine vs. Pyrrole : Fluorinated analogs (e.g., ) show improved metabolic stability, whereas the pyrrole group in the target compound may enhance hydrogen-bonding interactions with biomolecules.
Biological Activity
The compound (2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
- Structural Features :
- A morpholine ring
- A pyrrole moiety
- A phenyl group connected to a carbonyl
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenylcarbamoyl compounds have shown effectiveness against Mycobacterium tuberculosis , including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM .
| Microorganism | MIC (μM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.125 - 8 | Effective against resistant strains |
| Methicillin-resistant Staphylococcus aureus | 0.49 | Inhibition observed |
| Other Gram-positive and Gram-negative bacteria | Varies | Limited susceptibility |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have also been evaluated. In vitro studies suggest that while some derivatives exhibit cytotoxicity, they also show selectivity towards cancer cell lines over normal cells. For example, certain derivatives demonstrated IC50 values lower than 10 μM against various tumor cell lines without significant toxicity at higher concentrations .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on salicylanilide derivatives highlighted the potential of related compounds in treating drug-resistant infections. The most potent derivatives showed MIC values as low as 0.25 μM against resistant strains of bacteria, suggesting a promising avenue for further research into the antimicrobial efficacy of related morpholine derivatives .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic properties of various phenylmorpholine derivatives against cancer cell lines such as MCF7 and HL60. The results indicated that some compounds had a high selectivity index, making them suitable candidates for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
